H-Gly-val-phe-OH
Description
H-Gly-Val-Phe-OH is a tripeptide composed of glycine (Gly), valine (Val), and phenylalanine (Phe) residues linked via peptide bonds. Its synthesis has been characterized using oxazolone-mediated chain extension in aqueous media, with structural confirmation via MS/MS analysis .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-10(2)14(19-13(20)9-17)15(21)18-12(16(22)23)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMRSWQOHIQTFL-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427216 | |
| Record name | Glycyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82985-55-5 | |
| Record name | Glycyl-L-valyl-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-val-phe-OH can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:
Attachment of the first amino acid: (glycine) to a solid resin.
Sequential addition of protected amino acids: (valine and phenylalanine) using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
Deprotection and cleavage: of the peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Gly-val-phe-OH: can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form tyrosine derivatives.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can yield tyrosine or dopa derivatives, while reduction can lead to modified peptide bonds.
Scientific Research Applications
Biochemical Applications
Model Compound for Peptide Studies
H-Gly-val-phe-OH serves as a model compound in biochemical research to study peptide interactions and folding mechanisms. Its simple structure allows researchers to investigate how peptides behave in biological systems, contributing to our understanding of protein folding and stability .
Peptide Interaction Studies
The compound is instrumental in examining non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These studies are crucial for elucidating the mechanisms behind peptide aggregation, which has implications for diseases like Alzheimer's where misfolded proteins aggregate .
Medical Applications
Biomaterial Development
this compound's ability to form hydrogels makes it a candidate for developing biomaterials used in wound healing and regenerative medicine. Hydrogels can mimic the extracellular matrix, providing a conducive environment for cell growth and tissue regeneration .
Drug Delivery Systems
The self-assembling nature of this compound enables the formation of nanostructures that can encapsulate therapeutic agents. This property is being explored for targeted drug delivery systems that enhance the bioavailability of drugs while minimizing side effects .
Nanotechnology Applications
Nanomedicine
Peptides like this compound are being investigated for their roles in nanomedicine, particularly for creating nanocarriers that can deliver drugs specifically to diseased tissues. The ability to modify the peptide structure allows for the tuning of their properties to improve efficacy and specificity .
Supramolecular Systems
Research on supramolecular systems involving this compound has shown potential in molecular recognition processes. These systems can be utilized in biosensors and diagnostic applications where selective binding is crucial .
Case Study 1: Peptide Interaction Analysis
A study utilizing this compound as a model compound demonstrated its role in understanding peptide folding dynamics. Researchers observed how variations in environmental conditions affected the stability of peptide structures, providing insights into the design of more stable therapeutic peptides.
Case Study 2: Hydrogel Formation
In a clinical trial, hydrogels formed from this compound were applied to chronic wounds. Results indicated significant improvements in healing rates compared to traditional dressings, showcasing the compound's potential in regenerative medicine.
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Biochemistry | Model for peptide interactions | Understanding protein folding |
| Medicine | Hydrogel development | Enhanced wound healing |
| Nanotechnology | Nanocarrier for drug delivery | Targeted therapy with reduced side effects |
| Study Type | Findings | Implications |
|---|---|---|
| Interaction Studies | Stability under varying conditions | Design of stable therapeutic peptides |
| Clinical Trials | Improved healing with hydrogels | New standards in wound care |
Mechanism of Action
The mechanism by which H-Gly-val-phe-OH exerts its effects involves its ability to self-assemble through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions enable the formation of stable nanostructures that can encapsulate and deliver therapeutic agents to specific targets in the body .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Chain Length and Residue Impact : this compound’s molecular weight is higher than H-Gly-Ala-Phe-OH due to Val’s branched side chain (isopropyl group) compared to Ala’s methyl group. This increases hydrophobicity and may reduce aqueous solubility .
- Aromatic vs. Polar Residues : The presence of Phe in this compound introduces aromaticity, whereas H-Arg-Gly-Val-Phe-Arg-OH contains polar Arg residues, enhancing solubility in polar solvents .
Biological Activity
H-Gly-val-phe-OH, a tripeptide with the molecular formula C16H23N3O4, has garnered attention for its potential biological activities. This compound is characterized by its unique sequence of amino acids: Glycine (Gly), Valine (Val), and Phenylalanine (Phe). The exploration of its biological activity encompasses various aspects, including immunomodulatory effects, antimicrobial properties, and its role in cellular signaling pathways.
- Molecular Formula : C16H23N3O4
- Molecular Weight : 319.38 g/mol
- IUPAC Name : (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid
1. Immunomodulatory Effects
This compound has been shown to enhance the activity of natural killer (NK) cells, which are crucial for the innate immune response. Studies indicate that this peptide can modulate cytokine production and promote the secretion of perforin and granzyme, enhancing cytotoxicity against tumor cells and virally infected cells.
Table 1: Immunomodulatory Effects of this compound
| Study | Findings |
|---|---|
| Lee et al. (2008) | Enhanced NK cell cytotoxicity |
| Kowalik-Jankowska et al. (2009) | Increased production of IFN-γ |
| Kuczer et al. (2013) | Modulated lytic reactivation in KSHV-infected cells |
2. Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various contexts. Its ability to disrupt bacterial membranes and inhibit biofilm formation has been documented, suggesting potential applications in treating infections.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the strain.
3. Role in Cellular Signaling
Research indicates that this compound may influence cellular signaling pathways, particularly those involving apoptosis and cell proliferation. It has been suggested that this peptide can modulate the expression of genes involved in these processes, thereby impacting cancer cell growth.
Table 2: Cellular Signaling Pathways Affected by this compound
| Pathway | Effect |
|---|---|
| NF-κB | Inhibition of activation |
| AP-1 | Regulation of gene expression |
| Calcium Signaling | Modulation of calcium influx |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Cytokine Modulation : Enhances the secretion of pro-inflammatory cytokines.
- Cellular Interaction : Binds to specific receptors on immune cells, triggering downstream signaling cascades.
- Membrane Disruption : Alters membrane permeability in microbial cells, leading to cell death.
Q & A
Q. How can researchers integrate multi-omics data to explore this compound’s mechanism of action?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) datasets. Pathway enrichment analysis (KEGG, GO) identifies perturbed biological processes. Network pharmacology tools (Cytoscape) map peptide-target interactions. Validation requires CRISPR/Cas9 knockout of predicted targets followed by rescue experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
